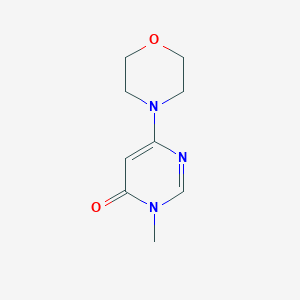

3-methyl-6-morpholinopyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-6-morpholinopyrimidin-4(3H)-one, also known as UCN-01, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. This compound belongs to the family of pyrimidine derivatives and has a molecular formula of C12H16N2O2.

Applications De Recherche Scientifique

Hydrogen-Bonded Sheet Structures

Research on hydrogen-bonded sheet structures in derivatives of 3-methyl-6-morpholinopyrimidin-4(3H)-one has revealed insights into the electronic polarization and planarity of pyrimidine rings. These compounds exhibit significant electronic polarization, with the degree of polarization varying among different derivatives. The study of these structures, including neutral, anionic, and hydrated forms, has provided valuable information on the intramolecular and intermolecular hydrogen bonding that leads to the formation of sheet structures of varying constructions. This knowledge is crucial for understanding the molecular basis of the interactions and stability of these compounds (Orozco et al., 2008).

Inhibitors of the PI3K-AKT-mTOR Pathway

The discovery and application of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere in the development of novel inhibitors of the PI3K-AKT-mTOR pathway highlight the compound's significance in cancer research. By mimicking the morpholine's ability to form key hydrogen bonding interactions and providing selectivity over the broader kinome, this research has identified potent selective dual inhibitors of mTORC1 and mTORC2, marking a significant step forward in the development of cancer therapeutics (Hobbs et al., 2019).

Antiproliferative Agents

A study exploring the potential of 4-methyl-6-morpholinopyrimidine derivatives as anticancer agents demonstrated these compounds' efficacy in inhibiting cancer cell proliferation through the induction of apoptosis. Specifically, derivatives 4c and 5h showed potent anticancer activity against human cancer cell lines, suggesting their potential for further exploration as anticancer properties. This research contributes to the expanding knowledge on pyrimidine derivatives as promising anticancer agents (Gaonkar et al., 2018).

Synthesis and Molecular Docking

The synthesis of new morpholine-based heterocycles and their evaluation for antitumor activity emphasizes the versatility and potential of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives. These compounds have been shown to possess promising activities against cancer cell lines, underscoring their potential in antitumor drug development. Computational studies further support their biological activity, offering insights into their mechanisms of action and potential therapeutic applications (Muhammad et al., 2017).

Propriétés

IUPAC Name |

3-methyl-6-morpholin-4-ylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUUXHPGHFDWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6-morpholinopyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)